molecular formula C11H14NO4S- B13088683 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)aceticacid

2-(N-(3,5-Dimethylphenyl)methylsulfonamido)aceticacid

Cat. No.: B13088683
M. Wt: 256.30 g/mol
InChI Key: WQJDBCHSDPWBDI-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:

    Step 1: Reaction of 3,5-dimethylphenylamine with sulfonyl chloride in the presence of a base.

    Step 2: Introduction of the acetic acid group through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted acetic acid derivatives.

Scientific Research Applications

2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the acetic acid moiety can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(N-(3,5-Dimethylphenyl)methylsulfonamido)acetic acid is unique due to the presence of both the sulfonamide and acetic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its similar counterparts.

Properties

Molecular Formula

C11H14NO4S-

Molecular Weight

256.30 g/mol

IUPAC Name

1-[[carboxymethyl(sulfinato)amino]methyl]-3,5-dimethylbenzene

InChI

InChI=1S/C11H15NO4S/c1-8-3-9(2)5-10(4-8)6-12(17(15)16)7-11(13)14/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)/p-1

InChI Key

WQJDBCHSDPWBDI-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=CC(=C1)CN(CC(=O)O)S(=O)[O-])C

Origin of Product

United States

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